- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)
955028-90-7 structure
Product Name:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Numero CAS:955028-90-7
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
Update Time:2025-05-23
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Inchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- Chiave InChI: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- Sorrisi: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 215.15214353g/mol
- Massa monoisotopica: 215.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 301.4±35.0 °C at 760 mmHg
- Punto di infiammabilità: 136.1±25.9 °C
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294726-1g |
(3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95%+ | 1g |
$408 | 2022-09-29 | |
| abcr | AB463601-1 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 1g |
€495.20 | 2023-04-21 | ||
| abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
| ChemScence | CS-0047862-100mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 100mg |
$124.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-250mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 250mg |
$207.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-1g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 1g |
$413.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-5g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 5g |
$1238.0 | 2022-04-26 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08383-25g |
1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel- |
955028-90-7 | 95% | 25g |
$2535 | 2023-09-07 | |
| TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Riferimento
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Riferimento
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Riferimento
- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Riferimento
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Iodomesitylene Diacetate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Letteratura correlata
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso